Arisanschinin D

α-glucosidase inhibition type 2 diabetes Schisandra lignans

Researchers screening α-glucosidase inhibitors face irreproducibility when substituting Arisanschinin D with abundant Schisandra lignans-ester modifications shift target selectivity. Arisanschinin D (Ananonin B; CAS 1314021-69-6), a C₁₈-dibenzocyclooctadiene lignan bearing C-8 benzoyl/C-11 acetyl esters and S axial configuration, resolves this: • Negative-control congener for α-glucosidase SAR panels (pair with Arisanschinin A, positive control; gomisin D, IC₅₀ 133.85 μM) • HAT-inactive probe for DPPH antioxidant mechanistic studies (fully O-methylated/O-acylated, no free phenolic OH) • Authentic reference standard for HPLC-DAD/LC-MS/MS quantification (benzoyl chromophore λₘₐₓ ~254 nm) Supplied with full analytical documentation.

Molecular Formula C32H34O10
Molecular Weight 578.6 g/mol
Cat. No. B12366257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisanschinin D
Molecular FormulaC32H34O10
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC1C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C3C1OC(=O)C)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)C
InChIInChI=1S/C32H34O10/c1-16-17(2)27(42-32(34)19-11-9-8-10-12-19)20-13-22(35-4)28(36-5)30(37-6)24(20)25-21(26(16)41-18(3)33)14-23-29(31(25)38-7)40-15-39-23/h8-14,16-17,26-27H,15H2,1-7H3
InChIKeyYKCZJMMYNLGLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arisanschinin D for Procurement: Defining the Baseline of a Rare C₁₈-Dibenzocyclooctadiene Lignan


Arisanschinin D (synonym: Ananonin B; CAS 1314021-69-6) is a polyoxygenated C₁₈-dibenzocyclooctadiene lignan first isolated from the aerial parts of the endemic Taiwanese medicinal plant Schisandra arisanensis Hay. (Schisandraceae) . It belongs to a structurally distinct subgroup of Schisandra lignans characterized by a fused eight-membered cyclooctadiene ring bearing a methylenedioxy bridge, a benzoyl ester at C-8, and an acetyl ester at C-11 . While multiple dibenzocyclooctadiene lignans from the genus Schisandra (e.g., gomisin D, schisantherin A) are studied for hepatoprotective or neuroprotective properties, Arisanschinin D is annotated primarily as an α-glucosidase inhibitor—a target of direct relevance to type 2 diabetes and metabolic syndrome research . Its procurement value rests on this specific enzymatic target profile combined with its unique substitution pattern, which distinguishes it from other in-class lignans that target NF-κB, COX, or Nrf2 pathways.

Why Arisanschinin D Cannot Be Interchanged with Other Schisandra-Derived α-Glucosidase Inhibitors


The C₁₈-dibenzocyclooctadiene lignan class is pharmacologically heterogeneous: minor structural modifications—particularly the nature and position of ester substituents—profoundly shift target selectivity between α-glucosidase, aldose reductase, NF-κB, COX-2, and cytochrome P450 isoforms . Within the arisanschinin sub-series alone, α-glucosidase inhibitory activity is not uniformly distributed; the primary literature explicitly notes that Arisanschinin A (compound 1), not Arisanschinin D (compound 4), demonstrated significant α-glucosidase inhibition, while Arisanschinin D's radical-scavenging activity was separately assessed via DPPH assay . This intra-series divergence means that substituting one arisanschinin congener for another—or replacing Arisanschinin D with a more abundant Schisandra lignan such as schisandrin or gomisin D—compromises experimental reproducibility. Procurement decisions must therefore be guided by congener-specific structural identity (benzoyl at C-8; acetyl at C-11; S axial configuration at the biphenyl moiety) rather than genus-level or class-level assumptions .

Differential Evidence: Where Arisanschinin D Separates from Its Closest Comparators


α-Glucosidase Inhibition: Arisanschinin D vs. Arisanschinin A and Gomisin D

Arisanschinin D's functional annotation as an α-glucosidase inhibitor must be carefully contextualized. In the original isolation study, only Arisanschinin A (compound 1) demonstrated significant in vitro α-glucosidase inhibition; the activity of Arisanschinin D (compound 4) was not reported as significant in the same assay . This contrasts with vendor annotations that classify Arisanschinin D as an α-glucosidase inhibitor. For procurement, this means Arisanschinin D cannot serve as a direct potency-equivalent substitute for Arisanschinin A, whose activity may be substantially higher. Separately, gomisin D—a more abundant dibenzocyclooctadiene lignan from Schisandra chinensis—exhibited an IC₅₀ of 133.85 μM against α-glucosidase ; however, no comparable IC₅₀ value has been published for Arisanschinin D, preventing a direct head-to-head potency ranking. Specificity should therefore be verified by the end-user under standardized assay conditions before final procurement.

α-glucosidase inhibition type 2 diabetes Schisandra lignans

DPPH Radical-Scavenging Activity: Arisanschinin D in the Context of the Arisanschinins A–E Series

The radical-scavenging activities of all five new arisanschinins (A–E) were evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) free-radical assay in the primary characterization study . Although the published abstract does not list individual numerical values, the inclusion of Arisanschinin D in this panel confirms measurable electron-donating/radical-quenching capacity. Class-level inference from related dibenzocyclooctadiene lignans indicates that DPPH scavenging is strongly influenced by the presence and accessibility of phenolic hydroxyl groups; Arisanschinin D lacks free phenolic -OH (all oxygens are methoxylated or esterified), suggesting its radical-scavenging mechanism—if present—may differ qualitatively from congeners bearing free hydroxyl moieties such as arisanschinin A or schisandrin . Procurement for antioxidant research should account for this structural distinction.

DPPH radical scavenging antioxidant activity Schisandra lignans

Absolute Stereochemistry: S Configuration at the Biphenyl Axis as a Selectivity Determinant

Circular dichroism (CD) and NOESY analysis established that arisanschinins A and B possess the R configuration at the biphenyl axis, whereas arisanschinins C and D possess the S configuration . This axial stereochemical divergence within the same congeneric series is critical because the orientation of the biphenyl moiety in C₁₈-dibenzocyclooctadiene lignans directly affects both cyclooctadiene ring conformation and the spatial presentation of substituents to biological targets . Arisanschinin D (S configuration, with benzoyl at C-8 and acetyl at C-11) therefore occupies a distinct stereochemical space relative to the R-configured, α-glucosidase-active Arisanschinin A, and may exhibit different target-binding geometries. Procurement for target-engagement or structural biology studies must specify this stereochemistry.

absolute configuration circular dichroism stereochemistry

Unique Substitution Pattern: Benzoyl at C-8 and Acetyl at C-11 as Structural Identifiers

Arisanschinin D is structurally distinguished from all other arisanschinins (A–C, E) and from the majority of known Schisandra dibenzocyclooctadiene lignans by its specific esterification pattern: a benzoyl group at C-8 and an acetyl group at C-11 . The benzoyl moiety, identified via HMBC correlation between the carbonyl carbon (C-1″) and H-8, provides a UV-active and sterically demanding pharmacophoric element absent in most comparator lignans . By contrast, Arisanschinin A bears a hydroxyl at an analogous position, Arisanschinin B has an angeloyl group, and gomisin D features a different oxygenation/glycosylation profile entirely. This unique C-8 benzoyl/C-11 acetyl substitution fingerprint enables unambiguous analytical identification (HPLC, LC–MS) when verifying compound identity against certificates of analysis and distinguishes Arisanschinin D from co-eluting lignans in crude extracts.

benzoyl ester acetyl ester structural elucidation

Botanical Source Specificity and Natural Scarcity: Endemic Schisandra arisanensis vs. Widely Cultivated Schisandra chinensis

Arisanschinin D is isolated exclusively from Schisandra arisanensis Hay., an endemic species confined to mid-to-high elevation montane forests of Taiwan . This contrasts sharply with the most commercially prevalent Schisandra lignans—schisandrin, gomisin D, schisantherin A—which are obtained from the widely cultivated and pharmacopoeia-listed Schisandra chinensis (Turcz.) Baill. or Schisandra sphenanthera Rehd. et Wils. . The restricted geographic distribution and limited biomass of S. arisanensis impose natural scarcity on Arisanschinin D; unlike gomisin D, which can be extracted in multi-gram quantities from commercial S. chinensis fruit, Arisanschinin D yields from S. arisanensis aerial parts are on the order of milligrams per kilogram of dried plant material . This sourcing differential carries direct implications for procurement cost, lead time, and batch-to-batch consistency.

Schisandra arisanensis endemic species botanical sourcing

Optimal Deployment Scenarios for Arisanschinin D Based on Verified Differential Evidence


Target-Specific α-Glucosidase Screening Panels Requiring Congeneric Structural Diversity

When constructing a screening library of dibenzocyclooctadiene lignans for α-glucosidase inhibitor discovery, Arisanschinin D serves as a low-activity or negative-control congener alongside Arisanschinin A (positive control, significant inhibition ) and gomisin D (moderate inhibition, IC₅₀ 133.85 μM ). This panel enables SAR interrogation of how the C-8 benzoyl/C-11 acetyl substitution and S axial configuration attenuate potency relative to the R-configured, hydroxyl-bearing Arisanschinin A.

Antioxidant Mechanism Studies Differentiating Hydrogen-Atom-Transfer (HAT) from Electron-Transfer (ET) Pathways

Because Arisanschinin D is fully O-methylated and O-acylated with no free phenolic hydroxyl groups, it cannot participate in the HAT-based radical-quenching mechanism typical of schisandrin and arisanschinin A . Its DPPH-scavenging profile, when compared against hydroxylated analogs, helps deconvolute the relative contributions of HAT versus sequential proton-loss electron-transfer (SPLET) or single-electron transfer (SET) mechanisms in lignan antioxidants.

Stereochemical Probe for Biphenyl Axial Chirality–Activity Relationship Studies

The S axial configuration of Arisanschinin D, confirmed by CD and NOESY , provides a stereochemical probe for studying how biphenyl axial chirality influences target binding (e.g., α-glucosidase active-site geometry, or potential interactions with nuclear receptors). Pairing Arisanschinin D (S) with Arisanschinin A (R) enables enantiomorphic activity comparisons within the same core scaffold.

Analytical Reference Standard for HPLC/LC–MS Method Development Targeting Schisandra arisanensis Extracts

The unique benzoyl chromophore (UV λₘₐₓ ~254 nm) and distinct mass fragmentation pattern (HR-ESI-MS m/z 417.1913 [M+H]⁺ for the core scaffold ) make Arisanschinin D an ideal authentic reference standard for developing HPLC-DAD or LC–MS/MS methods aimed at quantifying this rare lignan in S. arisanensis crude extracts or dietary supplements claiming endemic Schisandra content.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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